Cas no 1105234-36-3 (5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole)
5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 5-[(3,4-dimethoxyphenyl)sulfonylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
- 5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
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- Inchi: 1S/C18H18N2O5S/c1-12-6-4-5-7-14(12)18-19-17(25-20-18)11-26(21,22)13-8-9-15(23-2)16(10-13)24-3/h4-10H,11H2,1-3H3
- InChI Key: FBTJGSDGJOQPEU-UHFFFAOYSA-N
- SMILES: O1C(CS(C2=CC=C(OC)C(OC)=C2)(=O)=O)=NC(C2=CC=CC=C2C)=N1
5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3382-7407-2μmol |
5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
1105234-36-3 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3382-7407-5μmol |
5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
1105234-36-3 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3382-7407-10μmol |
5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
1105234-36-3 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3382-7407-20μmol |
5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
1105234-36-3 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3382-7407-1mg |
5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
1105234-36-3 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3382-7407-2mg |
5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
1105234-36-3 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3382-7407-3mg |
5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
1105234-36-3 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3382-7407-4mg |
5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
1105234-36-3 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3382-7407-5mg |
5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
1105234-36-3 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3382-7407-10mg |
5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
1105234-36-3 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Introduction to 5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole (CAS No. 1105234-36-3)
5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1105234-36-3, belongs to the class of 1,2,4-oxadiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its 3-(2-methylphenyl) and (3,4-dimethoxybenzenesulfonyl)methyl substituents, contribute to its unique chemical properties and biological interactions.
The 1,2,4-oxadiazole core is a heterocyclic aromatic ring system that has been extensively studied for its pharmacological significance. This core structure is capable of forming multiple hydrogen bonds and interacting with various biological targets, making it a valuable scaffold for drug design. In particular, the presence of the (3,4-dimethoxybenzenesulfonyl)methyl group introduces a strong electron-withdrawing effect through the sulfonamide moiety, which can modulate the reactivity and binding affinity of the molecule. Additionally, the 2-methylphenyl group provides steric hindrance and electronic modulation, further enhancing the compound's potential as a lead candidate in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of 5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole with biological targets at an unprecedented level of detail. These studies have revealed that the compound exhibits promising binding affinities with enzymes and receptors involved in critical biological pathways. For instance, preliminary computational studies suggest that this molecule may interact with kinases and proteases that are implicated in inflammation and cancer progression. The sulfonamide group in particular has been identified as a key interaction site for these biological targets.
The synthesis of 5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key synthetic steps include the formation of the oxadiazole ring through cyclocondensation reactions followed by functionalization with the appropriate substituents. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the aromatic rings and sulfonamide groups efficiently. These methods not only improve the efficiency of synthesis but also enhance the overall quality of the final product.
In vitro studies have begun to uncover the potential pharmacological properties of 5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole. Initial experiments have shown that this compound exhibits inhibitory activity against several enzymes relevant to human health. Notably, it has demonstrated efficacy in inhibiting enzymes such as COX-2 (cyclooxygenase-2) and TNF-alpha (tumor necrosis factor-alpha), which are key mediators in inflammatory responses. The sulfonamide moiety is believed to play a crucial role in mediating these interactions by forming hydrogen bonds with active sites on these enzymes.
The structural flexibility of 5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole also makes it an attractive candidate for further derivatization and optimization. By modifying either the aromatic rings or the sulfonamide group, researchers can fine-tune the pharmacological properties of this compound to enhance its potency and selectivity. For example, replacing one of the methoxy groups on the dimethoxybenzene ring with another functional group could alter its solubility profile or metabolic stability.
One of the most promising applications of this compound lies in its potential use as an anti-inflammatory agent. Chronic inflammation is a hallmark of many diseases including arthritis and cancer-related conditions. The ability of 5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole to inhibit key inflammatory enzymes suggests that it could be developed into a novel therapeutic agent for these conditions. Furthermore, its structural similarity to known anti-inflammatory drugs may facilitate rapid translation from preclinical studies to clinical trials.
Another area where this compound shows promise is in oncology research. Cancer cells often exhibit altered signaling pathways that drive their uncontrolled growth and metastasis. By targeting these pathways with small molecules like 5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole, researchers aim to develop new treatments that can selectively inhibit cancer cell proliferation without harming healthy cells. Early studies have indicated that this molecule may interfere with tyrosine kinase activity—a critical step in cancer cell signaling—which could make it an effective candidate for further investigation.
The development of new drug candidates requires rigorous testing to ensure safety and efficacy before they can be approved for clinical use. Current research efforts are focused on optimizing synthetic routes for larger-scale production while minimizing environmental impact through green chemistry principles such as solvent recovery systems or catalytic processes that reduce waste generation during synthesis.
As our understanding of biological systems continues to evolve at an exponential rate thanks largely due advances made possible through high-throughput screening technologies coupled with machine learning algorithms predicting molecular properties accurately—compounds like 5-[(3...
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